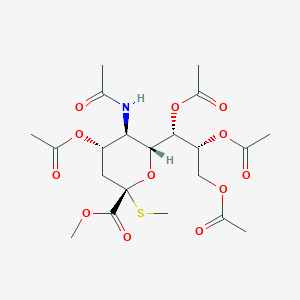

Tyrosine disodium dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tyrosine disodium dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: Essential for cell culture media, supporting the growth and maintenance of mammalian cells.

Medicine: Involved in the production of therapeutic proteins and monoclonal antibodies.

Industry: Utilized in the biomanufacture of recombinant proteins and other biopharmaceuticals.

Mécanisme D'action

- Primary Targets : Tyrosine is incorporated into proteins as directed by the genetic code. Its hydroxy group allows it to participate in various reactions, including phosphorylation and dephosphorylation, which are essential for cell signaling .

- Phosphorylation : Tyrosine residues in proteins can be phosphorylated by protein kinases. This post-translational modification is a key step in cell signaling transduction, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Tyrosine disodium dihydrate plays a significant role in biochemical reactions. It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . The phenolic ring of tyrosine is partly hydrophobic and polar, giving this compound both hydrophobic and hydrophilic qualities .

Cellular Effects

This compound influences cell function by mediating molecular recognition. Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .

Molecular Mechanism

This compound can dramatically alter the structure of a protein. Tyrosine can be phosphorylated, converting it to phosphotyrosine. This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .

Temporal Effects in Laboratory Settings

To prepare a stock solution, this compound is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility .

Metabolic Pathways

This compound is involved in several metabolic pathways. In mammals, L-tyrosine is converted from L-phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tyrosine disodium dihydrate can be synthesized through the neutralization of L-tyrosine with sodium hydroxide, followed by crystallization in the presence of water to form the dihydrate salt. The reaction typically involves dissolving L-tyrosine in water, adding sodium hydroxide to adjust the pH, and then allowing the solution to crystallize .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar neutralization and crystallization techniques. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in biomanufacturing and research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Tyrosine disodium dihydrate undergoes various chemical reactions, including:

Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.

Phosphorylation: The hydroxyl group of tyrosine can be phosphorylated by protein kinases, playing a key role in signal transduction pathways.

Sulfation: Tyrosine can also undergo sulfation, which is essential for several biological processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Phosphorylation: This reaction typically requires ATP and specific protein kinases.

Sulfation: Sulfation reactions often involve sulfuryl chloride or other sulfating agents.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylalanine: An essential amino acid that is a precursor to tyrosine.

Tryptophan: Another aromatic amino acid involved in the biosynthesis of serotonin.

Serine and Threonine: Amino acids that also undergo phosphorylation, similar to tyrosine.

Uniqueness

Tyrosine disodium dihydrate is unique due to its dual role in protein biosynthesis and as a precursor for important neurotransmitters and hormones. Its ability to undergo phosphorylation and sulfation makes it a critical component in various biochemical pathways and signaling processes .

Propriétés

Numéro CAS |

122666-87-9 |

|---|---|

Formule moléculaire |

C9H15NNa2O5 |

Poids moléculaire |

263.20 g/mol |

Nom IUPAC |

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |

InChI |

InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2 |

Clé InChI |

FBKIASNRVHFWNA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+] |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.O.O.[Na+].[Na+] |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na].[Na] |

Origine du produit |

United States |

- How L-tyrosine disodium dihydrate interacts with cancer cells: It only mentions that the solution containing it can kill cancer cells. [] The mechanism of action is not discussed.

ANone: The research abstract states that L-tyrosine disodium dihydrate is one of the components used in the aqueous solution, but its specific role in killing cancer cells is not explained. [] Further research is needed to understand how L-tyrosine disodium dihydrate contributes to the anti-tumor activity of the solution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)